1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a synthetic organic compound that features a urea moiety linked to a pyrrolidine ring, which is further substituted with a thiophene group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyrrolidine intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a difluorophenyl halide and a suitable catalyst.
Formation of the Urea Moiety: The final step involves the reaction of the substituted pyrrolidine with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving urea derivatives.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the synthesis of advanced materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl and thiophene groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}urea: Similar structure but with a different position of the thiophene group.
1-(2,6-Difluorophenyl)-3-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}urea: Similar structure but with a furan ring instead of thiophene.
1-(2,6-Difluorophenyl)-3-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}urea: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
The unique combination of the difluorophenyl, thiophene, and pyrrolidine groups in 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in designing new molecules with desired activities.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c17-13-2-1-3-14(18)15(13)20-16(22)19-12-4-6-21(9-12)8-11-5-7-23-10-11/h1-3,5,7,10,12H,4,6,8-9H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVWTJWJWFNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=C(C=CC=C2F)F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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